Cas no 518987-35-4 (5-Methyl-1H-indazole-3-carbaldehyde)

5-Methyl-1H-indazole-3-carbaldehyde is a versatile heterocyclic compound featuring an indazole core substituted with a methyl group at the 5-position and a formyl group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both the indazole scaffold and the aldehyde functionality allows for diverse derivatization, enabling applications in medicinal chemistry as a building block for bioactive molecules. Its well-defined reactivity and stability under standard conditions facilitate efficient use in cross-coupling, condensation, and other key transformations. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
5-Methyl-1H-indazole-3-carbaldehyde structure
518987-35-4 structure
Product Name:5-Methyl-1H-indazole-3-carbaldehyde
CAS No:518987-35-4
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD07781624
CID:68372
PubChem ID:22477842
Update Time:2025-05-28

5-Methyl-1H-indazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-1H-indazole-3-carbaldehyde
    • 5-methyl-1H-Indazole-3-carboxaldehyde
    • 5-methyl-2H-indazole-3-carbaldehyde
    • 5-Methyl-3-(1H)indazole carboxaldehyde
    • 5-methyl-3-(1H)indazole carbaldehyde
    • 518987-35-4
    • AKOS006230547
    • MFCD07781624
    • CS-0085361
    • J-517724
    • AMY9791
    • Z1198174702
    • SCHEMBL5953047
    • A828828
    • DTXSID40625973
    • FT-0655681
    • SY106696
    • EN300-1616814
    • AS-30677
    • DB-071438
    • MDL: MFCD07781624
    • Inchi: 1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11)
    • InChI Key: YANNNIQPHXCXGE-UHFFFAOYSA-N
    • SMILES: O=CC1=C2C=C(C)C=CC2=NN1

Computed Properties

  • Exact Mass: 160.06400
  • Monoisotopic Mass: 160.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8A^2
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.302
  • Boiling Point: 366.3°C at 760 mmHg
  • Flash Point: 366.3 °C at 760 mmHg
  • Refractive Index: 1.712
  • PSA: 45.75000
  • LogP: 1.68380

5-Methyl-1H-indazole-3-carbaldehyde Security Information

5-Methyl-1H-indazole-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Methyl-1H-indazole-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:518987-35-4)5-Methyl-1H-indazole-3-carbaldehyde
Order Number:A828828
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):187.0/225.0
Email:sales@amadischem.com

Additional information on 5-Methyl-1H-indazole-3-carbaldehyde

Recent Advances in the Study of 5-Methyl-1H-indazole-3-carbaldehyde (CAS: 518987-35-4)

The compound 5-Methyl-1H-indazole-3-carbaldehyde (CAS: 518987-35-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and anti-inflammatory pathways. Recent studies have explored its potential as a scaffold for drug development, leveraging its unique chemical properties and reactivity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-Methyl-1H-indazole-3-carbaldehyde in the synthesis of novel JAK2 inhibitors. The researchers utilized this compound as a starting material to develop a series of derivatives with enhanced selectivity and potency. The study highlighted the compound's role in facilitating the introduction of diverse functional groups, enabling the optimization of pharmacokinetic properties. Molecular docking simulations further revealed its ability to form critical hydrogen bonds with the JAK2 active site, providing a structural basis for its inhibitory activity.

In another recent investigation, scientists focused on the anti-cancer potential of 5-Methyl-1H-indazole-3-carbaldehyde derivatives. The study, published in Bioorganic & Medicinal Chemistry Letters, reported the synthesis and evaluation of a library of compounds derived from this scaffold. Several derivatives exhibited promising activity against various cancer cell lines, with particular efficacy observed in breast and lung cancer models. Mechanistic studies suggested that these compounds induce apoptosis through the mitochondrial pathway, while also demonstrating good selectivity for cancer cells over normal cells.

The compound's role in neurodegenerative disease research has also been explored. A 2024 study in ACS Chemical Neuroscience investigated its derivatives as potential neuroprotective agents. The researchers found that certain modifications to the 5-Methyl-1H-indazole-3-carbaldehyde structure resulted in compounds capable of crossing the blood-brain barrier and exhibiting significant activity against oxidative stress in neuronal cells. These findings open new avenues for the development of treatments for conditions such as Alzheimer's and Parkinson's diseases.

From a synthetic chemistry perspective, recent advances have improved the production and purification of 5-Methyl-1H-indazole-3-carbaldehyde. A 2023 publication in Organic Process Research & Development described an optimized synthetic route that increases yield while reducing environmental impact. The new methodology employs greener solvents and catalytic systems, aligning with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.

Looking forward, the versatility of 5-Methyl-1H-indazole-3-carbaldehyde continues to inspire novel research directions. Current investigations are exploring its potential in developing antiviral agents, particularly against emerging RNA viruses. Preliminary results from these studies suggest that appropriately modified derivatives may interfere with viral replication machinery, though further optimization and testing are required. The compound's unique structural features position it as a valuable tool in medicinal chemistry, with applications likely to expand as research progresses.

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Amadis Chemical Company Limited
(CAS:518987-35-4)5-Methyl-1H-indazole-3-carbaldehyde
A828828
Purity:99%/99%
Quantity:5g/10g
Price ($):187.0/225.0
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